2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
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Overview
Description
2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5OS3 and its molecular weight is 467.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
This compound and its derivatives have been synthesized and screened for various biological activities. For instance, it serves as a precursor or part of novel fused heterocycles with demonstrated anti-bacterial and anti-inflammatory potential, showcasing the therapeutic lead generation capability of such compounds (Mayura Kale and Deepak Mene, 2013). Similarly, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , have been evaluated as potent glutaminase inhibitors, demonstrating significant therapeutic potential in cancer treatment (K. Shukla et al., 2012).
Structural Analysis and Pharmacological Properties
Research has also been focused on the crystal structures of related compounds, which aids in understanding their conformational stability and potential interactions with biological targets. For example, studies on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into their folded conformation, which could be critical for their biological activity (S. Subasri et al., 2016).
Antimicrobial and Antitumor Activities
There's significant interest in the antimicrobial and antitumor activities of derivatives, with numerous studies synthesizing and evaluating the efficacy of these compounds against various pathogens and cancer cell lines. For instance, novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety have shown promising antitumor activity, surpassing even reference drugs in some cases (S. Alqasoumi et al., 2009).
Chemical Synthesis and Modification
The compound's framework serves as a versatile scaffold for the synthesis of various heterocyclic compounds, highlighting its utility in drug discovery and development. For instance, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm showcase its potential in agricultural applications as well (A. Fadda et al., 2017).
Mechanism of Action
In a study, it was found that IDI1 interacts with the important regulator of innate immunity cGAS and recruits the E3 ligase TRIM41 to promote cGAS ubiquitination and degradation, inhibiting the cGAS-Sting signaling pathway . Elevated expression of IDI1 and SREBP2 will cause intrahepatic cholestasis in rats. Excessive intrahepatic cholestasis may activate the expression of the pro-inflammatory gene LCN2, causing hepatic inflammation and injury .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS3/c1-12-7-8-15-16(9-12)30-21-18(15)20(23-11-24-21)29-10-17(28)25-22-26-19(31-27-22)14-6-4-3-5-13(14)2/h3-6,11-12H,7-10H2,1-2H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZRMYVOPYDBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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